3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H16BClN2O2 and its molecular weight is 278.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of boric acid ester intermediates, which are significant in various chemical reactions. Huang et al. (2021) discussed the synthesis of related compounds through a three-step substitution reaction. These compounds' structures were confirmed using spectroscopic methods and X-ray diffraction. The study emphasized the consistency of molecular structures optimized by Density Functional Theory (DFT) with crystal structures determined by X-ray diffraction, indicating the reliability of computational methods in chemical synthesis (Huang et al., 2021).
Molecular Structure and Physicochemical Properties
The molecular electrostatic potential and frontier molecular orbitals of compounds containing the dioxaborolane moiety were investigated using DFT, revealing some of their physicochemical properties. This approach helps in understanding the electronic properties and reactivity of these compounds, which is essential in designing materials for various applications (Huang et al., 2021).
Polymer Synthesis
Compounds containing the dioxaborolane group have been used in the synthesis of deeply colored polymers. Welterlich et al. (2012) described the preparation of polymers containing pyrrolopyrrole dione (isoDPP) units, which show potential in materials science, especially in the development of novel polymers with specific optical properties (Welterlich, Charov, & Tieke, 2012).
Coordination Chemistry and Crystallography
The compound has been studied in the context of coordination chemistry. Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer. The study provided insights into the structural differences and reactivity between similar compounds, contributing to the understanding of coordination chemistry and crystallography (Sopková-de Oliveira Santos et al., 2003).
Optimization in Medicinal Chemistry
This compound has also been used in optimizing the synthesis of medicinally important compounds. Bethel et al. (2012) developed an improved synthesis of pyrazolo[1,5-a]pyridines, which are significant in medicinal chemistry, through an optimized synthesis and Suzuki coupling of related boronic esters (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the preparation of polyazatriaryl ligands by sequential borylation/suzuki-miyaura coupling .
Mode of Action
It can be inferred from similar compounds that it may participate in various coupling reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Biochemical Pathways
It’s known that similar compounds are used in the preparation of pyrrolo[2,3-b]pyridine derivatives as kinase modulators , which suggests that it might affect kinase-related pathways.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs which can treat gastrointestinal diseases , suggesting potential therapeutic applications.
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at 2-8°c , indicating that temperature and humidity could affect its stability.
Biochemical Analysis
Biochemical Properties
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions are essential for catalyzing specific biochemical reactions, such as cross-coupling reactions in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for its role in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9-10(15)7-17-11(9)16-6-8/h5-7H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAWYLOFQTVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3Cl)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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